molecular formula C7H7N3O2S B1267914 1h-Benzimidazole-2-sulfonamide CAS No. 5435-31-4

1h-Benzimidazole-2-sulfonamide

Cat. No. B1267914
CAS RN: 5435-31-4
M. Wt: 197.22 g/mol
InChI Key: XRGHQBXKSHAQRB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-sulfonamide is a compound with the molecular formula C7H7N3O2S . It is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring and an imidazole ring . Benzimidazole derivatives are known for their significant importance as chemotherapeutic agents in diverse clinical conditions .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-sulfonamide consists of a benzene ring fused with an imidazole ring . The compound is isostructural with naturally occurring nucleotides .


Chemical Reactions Analysis

While the specific chemical reactions involving 1H-Benzimidazole-2-sulfonamide are not detailed in the retrieved papers, benzimidazole derivatives are known to exert their antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-sulfonamide has a molecular weight of 197.214 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

1h-Benzimidazole-2-sulfonamide: derivatives have been extensively studied for their antimicrobial properties. These compounds have shown efficacy against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics. The mechanism of action often involves the disruption of microbial cell wall synthesis or protein function, leading to the death of the pathogen .

Anticancer Agents

The benzimidazole nucleus is a common feature in many anticancer drugs. Research has indicated that 1h-Benzimidazole-2-sulfonamide can act as a potent inhibitor of cancer cell growth. It may work by interfering with DNA replication or by inducing apoptosis in cancer cells. This makes it a promising candidate for inclusion in chemotherapeutic regimens .

Antiviral Applications

Benzimidazole derivatives have shown potential as antiviral agents. They can inhibit the replication of various viruses, including those causing serious diseases in humans1h-Benzimidazole-2-sulfonamide may target viral enzymes or processes essential for viral replication, thus preventing the spread of the virus within the host .

Cardiovascular Therapeutics

Some benzimidazole derivatives have been found to possess cardiovascular properties, such as anti-hypertensive effects. They can modulate blood pressure by affecting the renin-angiotensin system or by acting as calcium channel blockers. This opens up possibilities for 1h-Benzimidazole-2-sulfonamide to be used in treating hypertension and other cardiovascular disorders .

Neurological Applications

In the field of neurology, benzimidazole compounds have been explored for their potential to treat neurodegenerative diseases. They may offer neuroprotective effects or modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s disease or Parkinson’s disease. The role of 1h-Benzimidazole-2-sulfonamide in such applications is an area of active research .

Antiparasitic Treatments

The antiparasitic activity of benzimidazole compounds is well-documented, especially in the treatment of helminth infections. They can interfere with the energy metabolism of parasites, leading to their elimination1h-Benzimidazole-2-sulfonamide derivatives could be developed into effective antiparasitic drugs with broad-spectrum activity .

Corrosion Inhibition

Interestingly, benzimidazole derivatives have also been used as corrosion inhibitors for metals and alloys. They form a protective layer on the surface of the metal, preventing oxidative damage. The application of 1h-Benzimidazole-2-sulfonamide in this field could be significant for industries looking to extend the lifespan of their metal components .

Future Directions

Benzimidazole derivatives, including 1H-Benzimidazole-2-sulfonamide, have attracted a great deal of interest among medicinal chemists due to their significant pharmacological properties . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Mechanism of Action

Target of Action

1H-Benzimidazole-2-sulfonamide, a derivative of benzimidazole, primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium . The compound may also interact with other targets, such as fibroblast growth receptor 3 (FGFR3) and EGFR receptor, which play crucial roles in cell proliferation and survival .

Mode of Action

It is believed to inhibit the activity of its target enzymes, thereby disrupting the normal functioning of the cell . The compound’s interaction with its targets may lead to changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

1H-Benzimidazole-2-sulfonamide may affect various biochemical pathways. For instance, it can react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media . This suggests that the compound may have antioxidant properties and could potentially protect cells from oxidative stress .

Pharmacokinetics

In silico admet prediction studies suggest that the compound is nonmutagenic and noncarcinogenic

Result of Action

The molecular and cellular effects of 1H-Benzimidazole-2-sulfonamide’s action are largely dependent on its interaction with its targets. By inhibiting the activity of its target enzymes, the compound may disrupt cellular processes, potentially leading to cell death . Furthermore, its potential antioxidant properties could protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of 1H-Benzimidazole-2-sulfonamide can be influenced by various environmental factors. For instance, the compound’s antimicrobial and antifungal activities may be affected by the presence of other microbial species . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

1H-benzimidazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGHQBXKSHAQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281362
Record name 1h-benzimidazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Benzimidazole-2-sulfonamide

CAS RN

5435-31-4
Record name 2-Benzimidazolesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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